The synthesis of 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be achieved through several methods. A common approach involves the cyclization of appropriate precursors that contain both the furyl group and the triazino-benzimidazole moiety.
The molecular structure of 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine features a fused ring system that includes both triazine and benzimidazole components.
c1ccc2c(c1)nc1NC(N)=NC(c3ccco3)n12
SZVHEKCVJYJHNS-LLVKDONJSA-N
The structure can be visualized using chemical drawing software or databases that support structural representations.
The reactivity of 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be explored through various chemical reactions typical for triazine derivatives.
Understanding the physical and chemical properties of 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is crucial for its application in scientific research.
4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: